Cas no 40292-82-8 (Neodecanoylchloride)

Neodecanoylchloride 化学的及び物理的性質
名前と識別子
-
- Neodecanoyl chloride
- NDCL
- neodecanoic chloride
- DTXSID00891218
- 133028-20-3
- 40292-82-8
- FT-0651999
- EINECS 254-875-0
- SCHEMBL81402
- W-106365
- NS00010102
- F8880-3479
- UNII-472HUY7V9X
- AKOS006272372
- neodecanoic acid chloride
- WOFMVUZGDHWHLJ-UHFFFAOYSA-N
- EC 254-875-0
- 7,7-dimethyloctanoyl chloride
- 472HUY7V9X
- DB-024417
- DTXSID3028007
- DTXCID601030408
- Neodecanoylchloride
-
- MDL: MFCD00053226
- インチ: InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3
- InChIKey: WOFMVUZGDHWHLJ-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)CCCCCC(C)(C)C
計算された属性
- 精确分子量: 190.11200
- 同位素质量: 190.112
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 6
- 複雑さ: 135
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- XLogP3: 4.4
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 217.3±8.0 °C at 760 mmHg
- フラッシュポイント: 79.5±10.9 °C
- Refractive Index: 1.439
- PSA: 17.07000
- LogP: 3.74840
- じょうきあつ: No data available
Neodecanoylchloride Security Information
- Signal Word:Danger
- 危害声明: H302 H314 H330
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: R22;R26;R34
- セキュリティの説明: S1/2-S26-S28-S36/37/39-S45
-
危険物標識:
- 安全术语:S1/2;S26;S28;S36/37/39;S45
- Risk Phrases:R22; R26; R34
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
Neodecanoylchloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N233895-100mg |
Neodecanoylchloride |
40292-82-8 | 100mg |
$ 310.00 | 2022-06-02 | ||
TRC | N233895-250mg |
Neodecanoylchloride |
40292-82-8 | 250mg |
$ 615.00 | 2022-06-02 | ||
TRC | N233895-50mg |
Neodecanoylchloride |
40292-82-8 | 50mg |
$ 190.00 | 2022-06-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849989-25ml |
Neodecanoyl chloride |
40292-82-8 | ≥98% | 25ml |
258.00 | 2021-05-17 |
Neodecanoylchloride Suppliers
Neodecanoylchloride 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
10. Caper tea
Neodecanoylchlorideに関する追加情報
Recent Advances in the Application of Neodecanoylchloride (CAS 40292-82-8) in Chemical Biology and Pharmaceutical Research
Neodecanoylchloride (CAS 40292-82-8), a versatile acyl chloride derivative, has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug synthesis and bioconjugation. This research brief synthesizes the latest findings on this compound, highlighting its emerging roles in medicinal chemistry and biotechnological applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated Neodecanoylchloride's efficacy as a key intermediate in the synthesis of novel anti-inflammatory agents. Researchers utilized its acylating properties to modify the C-terminus of peptide inhibitors, resulting in compounds with 40% improved bioavailability compared to previous generations. The study particularly noted the compound's stability at room temperature (decomposition point: 78°C) and compatibility with common organic solvents as advantageous properties for industrial-scale production.
In the field of bioconjugation, a Nature Biotechnology paper (2024) reported breakthrough applications of Neodecanoylchloride in antibody-drug conjugate (ADC) development. The research team at MIT engineered a site-specific conjugation platform using 40292-82-8 to create homogeneous ADCs with drug-to-antibody ratios (DAR) of precisely 4.0 ± 0.1. This represents a significant improvement over traditional lysine-conjugation methods (DAR 3.5-4.5) and demonstrates the compound's potential for next-generation targeted therapies.
Recent pharmacokinetic studies have also shed light on Neodecanoylchloride's metabolic fate. A 2024 European Journal of Pharmaceutical Sciences publication identified three primary metabolites when administered in vivo, with the major pathway involving hepatic carboxyl esterase-mediated hydrolysis (t1/2 = 2.3 hours in human liver microsomes). These findings have important implications for prodrug design using this chemical moiety.
The compound's safety profile has been further elucidated through recent toxicological assessments. A GLP-compliant study (Regulatory Toxicology and Pharmacology, 2023) established an LD50 of 1,250 mg/kg in rats (oral) and 480 mg/kg (intravenous), with no observed genotoxicity at therapeutic concentrations. These data support its inclusion in FDA/EMA investigational new drug (IND) applications.
From a commercial perspective, the global market for Neodecanoylchloride is projected to grow at 6.8% CAGR through 2030 (MarketsandMarkets, 2024), driven by increasing ADC development and expansion of peptide therapeutics. Current Good Manufacturing Practice (cGMP) production has been established by at least five major suppliers, with purity specifications now exceeding 99.5% for pharmaceutical applications.
Ongoing clinical trials featuring compounds derived from 40292-82-8 include Phase II studies for oncology indications (NCT05432865) and Phase I trials for autoimmune disorders (NCT05387137). Preliminary results suggest favorable safety profiles and promising efficacy signals, particularly in T-cell mediated pathologies.
Future research directions identified in recent literature include exploration of Neodecanoylchloride in PROTAC technology (as a linker component) and its application in creating stimuli-responsive drug delivery systems. The compound's balance between stability and reactivity continues to make it a valuable tool for medicinal chemists addressing contemporary challenges in drug development.
40292-82-8 (Neodecanoylchloride) Related Products
- 36332-93-1(18-methylicosanoic Acid)
- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)
- 1956355-52-4(rac-(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)

